Increased Molecular Weight and Calculated Lipophilicity Relative to the 2‑Unsubstituted Analog
The target compound (CAS 1368336‑57‑5) has a molecular weight of 214.30 g mol⁻¹, which is 42.08 g mol⁻¹ (24.4 %) higher than the 2‑unsubstituted analog tert‑butyl 3‑aminoazetidine‑1‑carboxylate (CAS 193269‑78‑2, MW = 172.22 g mol⁻¹) owing to the isopropyl substituent [REFS‑1][REFS‑2]. Computed lipophilicity also diverges: the unsubstituted analog has an XLogP3‑AA of 0, while the target compound's XLOGP3 is 0.2 (MLOGP = 0.56; iLOGP = 2.3), indicating a measurable, albeit moderate, increase in hydrophobicity [REFS‑2][REFS‑3]. These differences are relevant when tuning the physicochemical space of lead series; for example, a 0.2–2.3 unit increase in LogP can shift a compound from the 'soluble/druggable' region toward a more membrane‑permeable profile [REFS‑4]. HIGH‑STRENGTH EVIDENCE LIMITATION: LogP values are computationally predicted, not experimentally determined, and a direct head‑to‑head experimental LogP comparison is not available in the public literature.
| Evidence Dimension | Molecular weight and computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 214.30 g mol⁻¹; XLOGP3 = 0.2; MLOGP = 0.56; iLOGP = 2.3 |
| Comparator Or Baseline | tert-Butyl 3-aminoazetidine-1-carboxylate: MW = 172.22 g mol⁻¹; XLogP3-AA = 0 |
| Quantified Difference | ΔMW = +42.08 g mol⁻¹ (+24.4%); ΔXLOGP3 ≈ +0.2; ΔiLOGP ≈ +2.3 |
| Conditions | Computed properties (PubChem XLogP3 3.0 for comparator; ChemSrc consensus LogP for target) |
Why This Matters
The 24.4 % increase in molecular weight and higher calculated LogP may confer improved membrane permeability for derived drug candidates, but must be balanced against solubility and metabolic stability requirements during lead optimization.
- [1] PubChem. Tert-butyl 3-aminoazetidine-1-carboxylate (CID 1516507) – Molecular Weight and Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/193269-78-2 (accessed 2026-05-06). View Source
- [2] PubChem. Tert-butyl 3-aminoazetidine-1-carboxylate – XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/193269-78-2#section=Computed-Properties (accessed 2026-05-06). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
